
Kukoamine A
Overview
Description
Kukoamine A is a bioactive compound extracted from the plant Lycium chinense. It is a spermine alkaloid known for its various pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects . This compound has been studied for its potential therapeutic applications in treating conditions such as osteoporosis, hypertension, and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kukoamine A can be synthesized through the direct selective acylation of the primary amino functions of spermine with isolable succinimidyl cinnamates, followed by catalytic hydrogenation . This method provides high yields of this compound and its analogs, making it suitable for structure-activity relationship studies.
Industrial Production Methods
The industrial production of this compound involves the extraction of the compound from Lycium chinense using solvent extraction methods. The plant material is typically dried and ground before being subjected to solvent extraction with ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Kukoamine A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to participate in antioxidant pathways, including electron-transfer, proton-transfer, hydrogen atom transfer, and radical-adduct-formation .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions. The conditions for these reactions typically involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from the reactions of this compound include its oxidized and reduced forms, as well as various substituted derivatives. These products retain the bioactive properties of this compound and are often studied for their enhanced pharmacological effects .
Scientific Research Applications
Anticancer Properties
Kukoamine A has been studied for its potential anticancer effects, particularly against glioblastoma multiforme (GBM), a highly aggressive brain tumor. Research indicates that this compound inhibits the growth and migration of GBM cells through several mechanisms:
- Induction of Apoptosis : this compound treatment leads to increased apoptosis in GBM cells, characterized by elevated levels of pro-apoptotic proteins (Bax and active caspase-3) and decreased levels of anti-apoptotic protein (Bcl-2) .
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G0/G1 phase, preventing further proliferation of cancer cells .
- Inhibition of Epithelial-Mesenchymal Transition (EMT) : this compound reduces the expression of EMT markers (N-cadherin, vimentin) while increasing E-cadherin expression, indicating a suppression of invasive characteristics in cancer cells .
Case Study: GBM Cell Lines
A study involving U251 and WJ1 GBM cell lines demonstrated that this compound significantly suppressed colony formation in a dose-dependent manner. The tumor growth inhibition was also confirmed in vivo using mouse models, where treated mice showed a marked reduction in tumor weight compared to controls .
Neuroprotective Effects
This compound exhibits neuroprotective properties, particularly in conditions involving oxidative stress and neuroinflammation:
- Protection Against Radiation-Induced Damage : In a study on rats subjected to whole-brain irradiation, this compound was shown to prevent radiation-induced neuroinflammation and apoptosis by inhibiting oxidative stress pathways .
- Potential in Parkinson's Disease : Preliminary findings suggest that this compound may modulate pathways involved in Parkinson's disease models by regulating specific microRNAs and antioxidant enzymes .
Cardiovascular Health
The compound has been evaluated for its effects on blood pressure regulation:
- Hypertension Management : this compound has demonstrated antihypertensive effects in spontaneously hypertensive rat models. Daily oral administration resulted in significant reductions in blood pressure over a five-week period . The safety profile was established through acute toxicity assessments, confirming its potential as a dietary supplement for hypertension management.
Respiratory Health
Recent studies have highlighted this compound's role in managing respiratory conditions:
- Mycoplasma Pneumoniae Infection : Research indicated that this compound could improve outcomes in pneumonia models by modulating inflammatory responses through the miR-222-3p/SOD2 axis . This suggests its potential application as an adjunct therapy for respiratory infections.
Summary Table of Applications
Mechanism of Action
Kukoamine A exerts its effects through various molecular targets and pathways. It has been shown to inhibit cell inflammatory reactions and apoptosis by downregulating microRNA-302b-3p levels, thereby reducing interleukin-1 beta-induced chondrocyte damage . Additionally, this compound modulates the phosphorylation of proteins in the PI3K/Akt/GSK-3β signaling pathway, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Kukoamine A is part of a family of phenolic polyamines, including Kukoamine B, C, and D . Compared to its analogs, this compound consistently demonstrates higher antioxidant and cytoprotective effects in various assays . Kukoamine B, for example, has shown greater potentials in Fe2±chelating and radical-adduct-formation pathways, making it superior in terms of cytoprotection . The unique structural characteristics of this compound contribute to its distinct pharmacological properties, setting it apart from other similar compounds.
Similar Compounds
- Kukoamine B
- Kukoamine C
- Kukoamine D
This compound’s unique combination of antioxidant, anti-inflammatory, and neuroprotective properties makes it a valuable compound for scientific research and potential therapeutic applications.
Biological Activity
Kukoamine A (KuA) is a bioactive compound derived from the root bark of Lycium chinense, recognized for its diverse pharmacological properties. This article explores the biological activities of KuA, emphasizing its anti-inflammatory, antioxidant, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
This compound is classified as a spermine alkaloid conjugated with dihydrocaffeic acid. Its chemical structure contributes to its biological activities, particularly in modulating cellular pathways involved in inflammation and apoptosis.
1. Anti-inflammatory Effects
KuA exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the activation of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), two key regulators of inflammatory responses. In a study involving lipopolysaccharide (LPS)-induced nucleus pulposus cells, KuA treatment led to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential to mitigate inflammation in degenerative conditions .
Inflammatory Cytokines | Control Group | LPS Group | LPS + KuA Group |
---|---|---|---|
TNF-α | Low | High | Significantly lower |
IL-6 | Low | High | Significantly lower |
2. Antioxidant Activity
KuA's antioxidant properties are crucial for protecting cells from oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production and enhance the activity of antioxidant enzymes. This activity is particularly beneficial in neuroprotection, where KuA prevents neuronal apoptosis following oxidative damage induced by radiation .
3. Neuroprotective Effects
In preclinical studies, KuA demonstrated neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells exposed to harmful stimuli. It preserved hippocampal neurogenesis in animal models subjected to whole-brain irradiation, suggesting its potential application in treating radiation-induced brain injury .
4. Anticancer Properties
This compound has shown promise as an anticancer agent, particularly against glioblastoma cells. In vitro studies revealed that KuA inhibited cell proliferation and migration by inducing apoptosis and altering cell cycle progression. The compound was found to downregulate the expression of 5-lipoxygenase (5-LOX) and CCAAT/enhancer-binding protein β (C/EBPβ), which are involved in cancer cell survival and metastasis .
Cell Line | IC50 (μg/mL) | Effect on Migration |
---|---|---|
U251 (GBM) | 73.4 | Significant inhibition |
WJ1 (GBM) | 22.1 | Significant inhibition |
The mechanisms underlying the biological activities of this compound involve several key signaling pathways:
- PI3K/Akt Pathway: KuA activates the PI3K/Akt pathway, which plays a critical role in cell survival and metabolism. Inhibition of this pathway reversed the protective effects of KuA on LPS-induced inflammation and apoptosis in nucleus pulposus cells .
- Regulation of Apoptotic Proteins: KuA modulates the expression of apoptotic proteins such as Bax, Bcl-2, and caspases, promoting apoptosis in cancer cells while protecting healthy cells from oxidative damage .
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Neuroprotection Against Radiation: In a rat model, KuA administration following whole-brain irradiation significantly reduced neuroinflammation and preserved cognitive function compared to untreated controls .
- Inhibition of Glioblastoma Growth: A study on human glioblastoma cells demonstrated that treatment with KuA resulted in marked reductions in cell viability and migration, indicating its potential as a therapeutic agent for aggressive brain tumors .
Q & A
Basic Research Questions
Q. What are the primary biological activities of Kukoamine A in preclinical research, and how are they methodologically validated?
this compound exhibits anticancer, cytoprotective, antioxidant, and anti-inflammatory activities. Key methodologies include:
- Trypanothione reductase inhibition : Measured via mixed inhibition kinetics (Ki = 1.8 µM) using enzyme activity assays .
- Lipoxygenase (LOX) inhibition : Evaluated through IC50 determination (9.5 µM) in vitro .
- Antioxidant activity : Assessed via DPPH radical scavenging (5–97.5% range) and Fe²⁺-chelating assays, with UV-Vis absorption and HPLC-ESI-MS/MS analysis to detect radical-adduct-formation (RAF) peaks (m/z 922 and 713) .
- Neuroprotection : Validated in rat models of whole-brain irradiation (WBI) by measuring oxidative stress and apoptosis markers .
Q. What standardized assays are used to quantify this compound's antioxidant efficacy?
- DPPH scavenging : Measures free radical neutralization capacity in a concentration-dependent manner .
- Fe²⁺-chelating : Quantifies metal ion binding via UV-Vis spectroscopy, critical for inhibiting Fenton reaction-driven oxidative damage .
- Cellular protection : MTT assays on Fenton-damaged bone marrow-derived mesenchymal stem cells (bmMSCs), showing viability increases at 56.5–188.4 μM .
Advanced Research Questions
Q. How do positional isomeric effects between this compound and B influence their bioactivity and mechanistic pathways?
- Antioxidant capacity : this compound consistently shows higher IC50 values than B in PTIO•-scavenging (pH-dependent), Cu²⁺-reducing, and •OH-scavenging assays, suggesting weaker electron/proton transfer efficiency .
- Fe²⁺-chelating : Kukoamine B exhibits stronger UV-Vis absorption and darker reaction products, indicating superior metal-binding due to structural differences in phenolic group positioning .
- Cytoprotection : Despite lower antioxidant potency, this compound demonstrates unique RAF pathways (m/z 922 and 713 peaks), highlighting isomer-specific radical neutralization mechanisms .
Q. What experimental strategies resolve contradictions in this compound's cytoprotective efficacy across studies?
- Context-dependent models : In Fenton-damaged bmMSCs, both isomers increase viability, but A’s lower efficacy (vs. B) may stem from reduced Fe²⁺-chelating ability .
- pH and assay variability : Adjusting experimental conditions (e.g., pH in PTIO• assays) clarifies isomer-specific scavenging behaviors .
- Multi-omics integration : Combine metabolomics (e.g., LC-MS/MS for RAF detection) with cellular assays to dissect direct vs. indirect antioxidant mechanisms .
Q. What advanced methodologies profile this compound metabolites in complex biological matrices?
- LC-MS/MS with MIM-EPI : A triple-quadrupole linear ion trap mass spectrometer enables precursor ion scanning and enhanced product ion (EPI) analysis, identifying 12 metabolites in Lycii Cortex with spermine/spermidine backbones and phenolic conjugates .
- Diagnostic fragmentation : Focus on backbone-specific ions (e.g., m/z 530 for this compound) to distinguish structural analogs .
Q. How is this compound's anti-inflammatory activity validated in vivo, and what are the limitations?
- LPS/TLR4 pathway models : While Kukoamine B is tested in LPS-induced sepsis (reducing TNF-α and IL-1β), A’s anti-inflammatory effects are inferred from LOX inhibition (IC50 = 9.5 µM) and trypanothione reductase interaction .
- Gaps : Lack of direct in vivo sepsis models for A necessitates comparative studies with B to clarify isomer-specific immune modulation .
Q. Methodological Considerations
- Data reproducibility : Standardize antioxidant assays (e.g., DPPH concentration, pH control) to minimize variability .
- Isomer differentiation : Use HPLC-ESI-MS/MS for structural elucidation and avoid conflating A/B bioactivities .
- Dose optimization : In cellular models, test this compound at 56.5–188.4 μM to balance efficacy and cytotoxicity .
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLDDENZPBFBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O6 | |
Record name | Kukoamine A | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Kukoamines | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318256 | |
Record name | Kukoamine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75288-96-9 | |
Record name | Kukoamine A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75288-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kukoamine A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Kukoamine A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Kukoamine A | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030392 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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